molecular formula C15H18N2O2S B5112430 2-(2-sec-butylphenoxy)-N-1,3-thiazol-2-ylacetamide

2-(2-sec-butylphenoxy)-N-1,3-thiazol-2-ylacetamide

Cat. No. B5112430
M. Wt: 290.4 g/mol
InChI Key: DHFVZWUGNKZGRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-sec-butylphenoxy)-N-1,3-thiazol-2-ylacetamide, commonly known as NS-398, is a non-steroidal anti-inflammatory drug (NSAID) that has been extensively studied for its potential therapeutic applications in various diseases. NS-398 has been found to exhibit potent anti-inflammatory, anti-cancer, and neuroprotective effects, making it a promising candidate for drug development.

Mechanism of Action

NS-398 exerts its pharmacological effects by selectively inhibiting the activity of COX-2, while sparing the activity of COX-1, another enzyme involved in the production of prostaglandins. This selective inhibition of COX-2 results in a reduction in the production of prostaglandins, which are known to mediate inflammation. NS-398 has also been found to inhibit the activity of other enzymes involved in the regulation of cell growth and survival, such as Akt and NF-κB.
Biochemical and Physiological Effects:
NS-398 has been found to exhibit potent anti-inflammatory, anti-cancer, and neuroprotective effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in various cell types. NS-398 has also been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In addition, NS-398 has been shown to protect neurons from oxidative stress-induced damage, which is implicated in the pathogenesis of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

NS-398 has several advantages as a research tool, including its selectivity for COX-2 inhibition, which allows for the investigation of the role of COX-2 in various physiological processes. However, NS-398 also has some limitations, such as its potential off-target effects and the possibility of inducing cell death at high concentrations.

Future Directions

There are several future directions for the research on NS-398. One potential direction is the investigation of its therapeutic potential in various inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is the exploration of its effects on other signaling pathways involved in the regulation of cell growth and survival. Furthermore, the development of novel NS-398 derivatives with improved pharmacological properties may also be an area of future research.

Synthesis Methods

NS-398 can be synthesized through a multi-step process involving the reaction of 2-sec-butylphenol with thionyl chloride, followed by the reaction of the resulting product with 2-aminothiazole and acetic anhydride. The final product is obtained after purification through column chromatography.

Scientific Research Applications

NS-398 has been extensively studied for its therapeutic potential in various diseases, including cancer, Alzheimer's disease, and inflammatory disorders. It has been found to exhibit anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to mediate inflammation. NS-398 has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.

properties

IUPAC Name

2-(2-butan-2-ylphenoxy)-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-3-11(2)12-6-4-5-7-13(12)19-10-14(18)17-15-16-8-9-20-15/h4-9,11H,3,10H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFVZWUGNKZGRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OCC(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(butan-2-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide

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